Product packaging for Sodium sulfamate(Cat. No.:CAS No. 26288-34-6)

Sodium sulfamate

Cat. No.: B10853325
CAS No.: 26288-34-6
M. Wt: 119.08 g/mol
InChI Key: QDWYPRSFEZRKDK-UHFFFAOYSA-M
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Description

Sodium sulfamate (NaSO₃NH₂) is an inorganic compound featuring a sulfamate anion (SO₃NH₂⁻) bonded to a sodium cation. It is widely used in industrial and laboratory settings due to its stability, solubility in water (~320 g/L at 20°C), and versatility as a precursor in synthesizing sulfonamide and sulfamate derivatives . Its structure comprises a central sulfur atom in a +4 oxidation state, bonded to three oxygen atoms and one amine group, forming a tetrahedral geometry. This compound is critical in electroplating (e.g., nickel sulfamate baths for corrosion-resistant coatings) and pharmaceutical synthesis, where it serves as a sulfamoylation reagent .

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2NNaO3S B10853325 Sodium sulfamate CAS No. 26288-34-6

Properties

IUPAC Name

sodium;sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/H3NO3S.Na/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWYPRSFEZRKDK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

H2NNaO3S
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DSSTOX Substance ID

DTXSID8065664
Record name Sodium sulfamate
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Molecular Weight

119.08 g/mol
Source PubChem
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Physical Description

Dry Powder; Liquid, Hygroscopic solid; [TCI America MSDS]
Record name Sulfamic acid, sodium salt (1:1)
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Record name Sodium sulfamate
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CAS No.

13845-18-6, 26288-34-6
Record name Sulfamic acid, sodium salt (1:1)
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Record name Sulphamic acid, sodium salt
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Record name Sulfamic acid, sodium salt (1:1)
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Record name Sodium sulfamate
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Record name Sodium sulphamidate
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Preparation Methods

Reaction Mechanism and Optimization

Sulfamic acid, a strong mineral acid, reacts stoichiometrically with sodium hydroxide in aqueous media. Industrial-scale neutralization often uses sodium carbonate to mitigate excessive heat generation. Key parameters include:

  • Temperature : Maintained at 70–75°C to prevent sulfamic acid decomposition.

  • pH Control : Terminal pH of 7.0–7.5 ensures complete neutralization without overshooting.

  • Impurity Removal : Sulfate ions (SO₄²⁻), a common byproduct from sulfamic acid hydrolysis, are precipitated by adding calcium nitrate (Ca(NO₃)₂) and filtered.

Industrial Adaptation

A patented industrial process (CN100390061C) refines this method by integrating byproduct recycling. For example, sodium bisulfite (NaHSO₃) generated during sulfur dioxide scrubbing is neutralized with sodium carbonate:

2NaHSO3+Na2CO32Na2SO3+H2O+CO2[2]2\text{NaHSO}3 + \text{Na}2\text{CO}3 \rightarrow 2\text{Na}2\text{SO}3 + \text{H}2\text{O} + \text{CO}_2 \quad

The resulting sodium sulfite (Na₂SO₃) is then oxidized to sodium sulfate (Na₂SO₄), which is repurposed in sulfamate synthesis.

Urea-Based Synthesis from Sodium Bisulfate

An alternative laboratory-scale method employs urea (CO(NH₂)₂) and sodium bisulfate (NaHSO₄) under controlled heating. The reaction proceeds as:

2NaHSO4H2O+CO(NH2)22NaSO3NH2+3H2O+CO2[1]2\text{NaHSO}4\cdot\text{H}2\text{O} + \text{CO(NH}2\text{)}2 \rightarrow 2\text{NaSO}3\text{NH}2 + 3\text{H}2\text{O} + \text{CO}2 \quad

Procedure and Yield Optimization

  • Melting Phase : Sodium bisulfate monohydrate is melted at 150–160°C to form a molten matrix.

  • Urea Addition : Urea is gradually incorporated to avoid excessive foaming from CO₂ release.

  • Crystallization : The crude product is dissolved in minimal water, boiled to concentrate, and cooled to precipitate this compound. Yields reach ~70% after acetone washing.

Challenges and Solutions

  • Foam Control : Mechanical stirring and incremental urea addition prevent overflow.

  • Purity Issues : Residual sulfates are removed via calcium nitrate addition, forming insoluble calcium sulfate.

Industrial Byproduct Utilization

Sodium Sulfate Reduction

A cost-effective industrial approach converts sodium sulfate (Na₂SO₄), a byproduct of lithium carbonate production, into this compound via reductive amination. While detailed mechanisms are proprietary, the general pathway involves:

  • Reduction : Na₂SO₄ is reduced to Na₂S using coal or hydrogen gas.

  • Amination : Na₂S reacts with ammonium sulfamate under acidic conditions to yield NaSO₃NH₂.

Economic and Environmental Considerations

  • Resource Efficiency : Utilizes waste Na₂SO₄, reducing landfill dependency.

  • Energy Demand : High-temperature (800–1000°C) reduction steps necessitate energy recovery systems.

Sulfur Trioxide-Based Synthesis

Advanced methods leverage sulfur trioxide (SO₃) complexes for high-purity sulfamate production. In a dimethylformamide (DMF) medium, SO₃ reacts with sodium hydroxide and ammonia derivatives:

SO3+NaOH+NH3NaSO3NH2+H2O[6]\text{SO}3 + \text{NaOH} + \text{NH}3 \rightarrow \text{NaSO}3\text{NH}2 + \text{H}_2\text{O} \quad

Process Advantages

  • Purity : Eliminates sulfate byproducts through selective complexation.

  • Scalability : Adaptable to continuous-flow reactors for pharmaceutical-grade output.

Comparative Analysis of Methods

Method Reactants Temperature Yield Purity Scale
Direct NeutralizationH₂NSO₃H + NaOH70–75°C85–90%95%Industrial
Urea SynthesisNaHSO₄ + CO(NH₂)₂150–160°C65–70%85%Laboratory
Byproduct UtilizationNa₂SO₄ + NH₄SO₃NH₂800–1000°C75–80%90%Industrial
SO₃ ComplexationSO₃ + NaOH50–80°C90–95%99%Pilot Plant

Purification and Quality Control

Sulfate Removal Techniques

  • Calcium Precipitation : Adding Ca(NO₃)₂ precipitates SO₄²⁻ as CaSO₄, filtered via centrifugation.

  • Crystallization : Hot filtration at 80°C removes insoluble impurities while retaining sulfamate in solution.

Analytical Validation

  • Titrimetry : Sulfamate content quantified via acid-base titration against standardized HCl.

  • Spectroscopy : FTIR confirms N–H and S=O stretches at 3300 cm⁻¹ and 1160 cm⁻¹, respectively .

Chemical Reactions Analysis

Acid-Base Reactions

Sodium sulfamate acts as a Brønsted base in aqueous solutions, undergoing deprotonation with strong bases :

NaSO3NH2+NaOHNa2SO3NH+H2O\text{NaSO}_3\text{NH}_2 + \text{NaOH} \rightarrow \text{Na}_2\text{SO}_3\text{NH} + \text{H}_2\text{O}

  • pKa : Sulfamic acid (precursor) has a pKa of 0.995, making this compound a mild base .

  • Double deprotonation in liquid ammonia yields the diamionic species NSO32\text{NSO}_3^{2-} .

Reactions with Hypochlorite

This compound reacts with hypochlorite ions to form N-chloro derivatives, critical in oxidation reactions :

NaSO3NH2+HClOClNHSO3Na+H2O\text{NaSO}_3\text{NH}_2 + \text{HClO} \rightarrow \text{ClNHSO}_3\text{Na} + \text{H}_2\text{O}ClNHSO3Na+HClOCl2NSO3Na+H2O\text{ClNHSO}_3\text{Na} + \text{HClO} \rightleftharpoons \text{Cl}_2\text{NSO}_3\text{Na} + \text{H}_2\text{O}

Applications :

  • Scavenges excess hypochlorite in aldehyde oxidations (e.g., Pinnick oxidation) .

  • Forms stable electrophiles for covalent protein labeling .

Esterification with Alcohols

This compound reacts with alcohols to form sulfamate esters, facilitated by activating agents :

Alcohol Activating Agent Yield Conditions
n-PentanolPPh₃ ditriflate68%0°C → 22°C, 30 min
2-EthylhexanolUrea (catalyst)85%100°C, 2 h
3-Indole propanolDBU72%RT, 4 h

Mechanism :

ROH+NaSO3NH2activationROS(O)2ONH4++NaX\text{ROH} + \text{NaSO}_3\text{NH}_2 \xrightarrow{\text{activation}} \text{ROS(O)}_2\text{O}^- \text{NH}_4^+ + \text{NaX}

  • Key activators : Triphenylphosphine ditriflate, DBU .

  • Limitations : Less reactive than chlorosulfonic acid but avoids aromatic ring sulfonation .

Hydrolysis and Stability

Aqueous solutions hydrolyze slowly to ammonium bisulfate :

NaSO3NH2+H2ONH4+HSO4+NaOH\text{NaSO}_3\text{NH}_2 + \text{H}_2\text{O} \rightarrow \text{NH}_4^+ \text{HSO}_4^- + \text{NaOH}

Factors influencing hydrolysis :

  • pH : Accelerated under acidic or alkaline conditions.

  • Temperature : Stable below 100°C; decomposes above 205°C to SO3\text{SO}_3, NH3\text{NH}_3, and H2O\text{H}_2\text{O} .

Reactivity with Nitrous Acid

This compound reduces nitrous acid (HNO2\text{HNO}_2) to nitrogen gas, a reaction exploited in diazotization quenching :

NaSO3NH2+HNO2NaHSO4+N2+H2O\text{NaSO}_3\text{NH}_2 + \text{HNO}_2 \rightarrow \text{NaHSO}_4 + \text{N}_2 + \text{H}_2\text{O}

Applications :

  • Prevents side reactions in nitration processes.

  • Neutralizes excess HNO2\text{HNO}_2 in industrial wastewater .

Thermal Decomposition

At elevated temperatures (>250°C), this compound decomposes into multiple products :

2NaSO3NH2ΔNa2SO4+SO2+2NH3+H2O2 \, \text{NaSO}_3\text{NH}_2 \xrightarrow{\Delta} \text{Na}_2\text{SO}_4 + \text{SO}_2 + 2 \, \text{NH}_3 + \text{H}_2\text{O}

Industrial relevance :

  • Generates SO2\text{SO}_2 for sulfonation reactions.

  • Requires controlled conditions to avoid explosive byproducts .

Scientific Research Applications

Sodium sulfamate finds applications in multiple fields:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonyl compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: Utilized in the production of herbicides, flame retardants, and cleaning agents.

Mechanism of Action

The mechanism by which sodium sulfamate exerts its effects involves its ability to act as a nucleophile, participating in various chemical reactions. It can interact with electrophilic centers in molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sodium Sulfamate and Related Compounds

Compound Formula Sulfur Oxidation State Geometry Key Functional Groups
This compound NaSO₃NH₂ +4 Tetrahedral -SO₃NH₂⁻
Sodium sulfate Na₂SO₄ +6 Tetrahedral -SO₄²⁻
Sodium sulfite Na₂SO₃ +4 Trigonal pyramidal -SO₃²⁻
Sodium sulfonate R-SO₃Na +4 Tetrahedral -SO₃⁻
  • Sodium sulfate (Na₂SO₄) : Features a sulfate ion (SO₄²⁻) with sulfur in +6 oxidation state. Unlike this compound, it lacks an amine group, making it less reactive in nucleophilic substitutions .
  • Sodium sulfite (Na₂SO₃) : Shares the same sulfur oxidation state (+4) as this compound but adopts a trigonal pyramidal geometry. It is a strong reducing agent, whereas this compound exhibits dual reactivity (acidic NH₂ group and oxidizing -SO₃⁻) .
  • Sodium sulfonates (R-SO₃Na): Organic derivatives with hydrophobic alkyl/aryl groups. This compound’s -NH₂ group enables hydrogen bonding, enhancing solubility in polar solvents compared to non-polar sulfonates .

Thermodynamic and Solubility Data

Table 2: Physical and Thermodynamic Properties

Compound Solubility (g/100 mL, 20°C) ΔG° (kJ/mol) Melting Point (°C)
This compound 32.0 -1,200 260 (decomp.)
Sodium sulfate 47.6 -1,380 884
Sodium sulfite 27.0 -950 500 (decomp.)
  • This compound has moderate solubility, outperformed by sodium sulfate due to the latter’s higher ionic strength. Its Gibbs free energy (ΔG°) of -1,200 kJ/mol indicates high stability, comparable to sulfates but lower than sulfonates (-1,500 kJ/mol) .

Table 3: Reaction Pathways and Industrial Uses

Compound Key Reactions Industrial Applications
This compound Sulfamoylation of amines/alkaloids Pharmaceuticals, electroplating baths
Sodium sulfate Neutralization reactions Detergents, glass manufacturing
Sodium sulfite Oxidative bleaching, food preservation Paper pulping, water treatment
  • Sulfamoylation : this compound reacts with acyl chlorides (e.g., sulfamoyl chloride) to form sulfamate esters, crucial in synthesizing anticancer agents like combretastatin derivatives . In contrast, sodium sulfite primarily undergoes oxidation to sulfate in environmental remediation .

Biological Activity

Sodium sulfamate (NaHSO₃NH₂) is a compound with various biological activities that have garnered attention in pharmaceutical and agricultural research. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is a white crystalline solid that is soluble in water. Its chemical structure includes a sulfamate group, which contributes to its biological activity. The compound has been studied for its potential therapeutic effects, particularly in the context of inflammation and metabolic disorders.

Pharmacological Activities

1. Anti-Inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In a study comparing this compound with nimesulide, it was found to exhibit significant anti-inflammatory effects in vivo. This was demonstrated through reductions in edema and inflammatory markers in animal models .

Table 1: Comparison of Anti-Inflammatory Activity

CompoundModel UsedKey Findings
This compoundRat paw edema modelSignificant reduction in swelling
NimesulideRat paw edema modelComparable anti-inflammatory effects

2. Metabolic Effects

Research has indicated that this compound may influence glucose metabolism. A study on diabetic rats showed that treatment with this compound led to improved glucose tolerance and reduced blood glucose levels. This suggests a potential role for this compound in managing diabetes-related complications .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Inflammatory Mediators : this compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
  • Modulation of Enzyme Activity : It has been suggested that this compound can modulate the activity of enzymes involved in metabolic pathways, particularly those related to glucose metabolism.

Case Studies

Case Study 1: Treatment of Vasculitis

A series of three case studies reported the use of this compound in treating cutaneous vasculitis associated with diabetes. Patients who were unresponsive to conventional treatments showed rapid improvement following the administration of this compound, with no adverse side effects noted .

Case Study 2: Acetaminophen Toxicity

In animal studies, this compound was shown to enhance the clearance of acetaminophen, reducing its toxicity. When administered alongside acetaminophen, this compound increased the rate at which acetaminophen was eliminated from the body, suggesting a protective effect against drug-induced liver damage .

Safety and Toxicology

Safety assessments have indicated that this compound does not exhibit systemic toxicity at typical exposure levels. However, moderate ocular irritation has been observed in animal studies following direct exposure . Further research is necessary to fully understand the long-term safety profile of this compound.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying sodium sulfamate impurities, and how are they validated?

  • Methodology : Use ion chromatography with mobile phases optimized for sulfamate and sulfate ion separation. Prepare standard solutions of sodium sulfate and sulfamic acid (0.015 mg/mL each) for calibration. Validate via limit tests (≤0.25% for sulfamate/sulfate) using peak area ratios (Test/Standard) and molecular weight adjustments .
  • Validation Steps : Include reproducibility testing, spike-recovery experiments, and cross-verification with spectrophotometric methods (e.g., Spectroquant® systems) .

Q. How can researchers ensure the stability of this compound in aqueous solutions during experimental protocols?

  • Approach : Conduct pH and temperature stability studies. This compound is stable in neutral to slightly acidic conditions but hydrolyzes in strong acids/bases. Monitor degradation via periodic HPLC analysis (C18 columns, UV detection at 210 nm) and compare against freshly prepared standards .

Q. What are the critical parameters for synthesizing this compound derivatives with high yield?

  • Synthesis Protocol : Optimize reaction stoichiometry (amine-to-sulfonyl chloride ratio), temperature (maintain 0–5°C during sulfamoylation), and solvent polarity (e.g., THF/water mixtures). Purify via recrystallization from ethanol/water and confirm purity by melting point (160–170°C, decomp.) and elemental analysis .

Advanced Research Questions

Q. How can discriminant analysis (LDA/QDA) resolve structure-taste relationships in this compound derivatives?

  • Method : Compute Corey-Pauling-Koltun (CPK) parameters for the RNH group and molecular connectivity indices (1χv). Apply LDA/QDA to classify compounds as sweet/non-sweet. For a dataset of 101 derivatives, Tree analysis improves classification accuracy to 86% compared to LDA (65%) .
  • Data Interpretation : Prioritize steric and electronic descriptors (e.g., substituent size, charge distribution) to explain taste modulation .

Q. What strategies address contradictions in this compound’s bioactivity data across studies?

  • Resolution Framework :

Meta-Analysis : Aggregate data from multiple studies and adjust for variables (e.g., buffer composition, assay pH).

Reproducibility Checks : Replicate key experiments using standardized protocols (e.g., CAPS buffer at pH 10.3 for protein studies) .

Machine Learning : Train models to identify confounding factors (e.g., trace metal ions) using datasets with annotated experimental conditions .

Q. How to design an HPLC method for trace this compound detection in complex matrices (e.g., food products)?

  • Optimization Steps :

Sample Prep : Extract using methanol/water (70:30), sonicate, and filter (0.45 µm PES membrane).

Chromatography : Use a Zorbax SB-Aq column (4.6 × 250 mm), isocratic elution (0.1% formic acid in water), and MS detection for specificity.

Validation : Achieve LOD <0.1 ppm via signal-to-noise (S/N ≥3) and recovery rates (85–115%) .

Q. What role do sulfamate-based buffers play in protein electrophoresis, and how are they optimized?

  • Application : CAPS buffer (pH 9.7–11.1) enhances resolution for high-MW proteins. Prepare by mixing 10 mM CAPS, 10% methanol, and 0.1% SDS. Adjust pH with NaOH and validate via Western blot transfer efficiency .

Methodological Notes

  • Data Reporting : Follow IMRaD structure (Introduction, Methods, Results, Discussion) with emphasis on statistical rigor (e.g., ANOVA for batch variability) .
  • Reproducibility : Document reagent grades (e.g., ACS for sulfamic acid) and equipment calibration protocols .

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